4-methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride
Overview
Description
4-methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride is a chemical compound with the molecular formula C13H18ClN3O2 and a molecular weight of 283.75 g/mol . This compound belongs to the benzodiazepine class, which is known for its wide range of applications in medicinal chemistry, particularly in the development of anxiolytic, sedative, and anticonvulsant drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride involves several steps. One common method includes the reaction of 4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one with methylamine and acetic anhydride under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodiazepines.
Scientific Research Applications
4-methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its anxiolytic and sedative properties.
Mechanism of Action
The mechanism of action of 4-methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily as an anticonvulsant.
Uniqueness
4-methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
Properties
IUPAC Name |
4-methyl-5-[2-(methylamino)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-9-7-12(17)15-10-5-3-4-6-11(10)16(9)13(18)8-14-2;/h3-6,9,14H,7-8H2,1-2H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVDQOWUVDLNNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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